molecular formula C14H15FN4OS B12617654 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one CAS No. 918146-33-5

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one

Cat. No.: B12617654
CAS No.: 918146-33-5
M. Wt: 306.36 g/mol
InChI Key: KYMPPFJXSYBKAO-UHFFFAOYSA-N
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Description

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one is a complex organic compound that features a unique combination of a thiazole ring, a fluorophenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-fluoroaniline with thiourea to form the thiazole ring. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group. Finally, the imidazolidinone ring is formed through a cyclization reaction involving a suitable carbonyl source .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

918146-33-5

Molecular Formula

C14H15FN4OS

Molecular Weight

306.36 g/mol

IUPAC Name

1-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]ethyl]imidazolidin-2-one

InChI

InChI=1S/C14H15FN4OS/c15-11-3-1-10(2-4-11)12-9-21-13(18-12)16-5-7-19-8-6-17-14(19)20/h1-4,9H,5-8H2,(H,16,18)(H,17,20)

InChI Key

KYMPPFJXSYBKAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CCNC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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